![molecular formula C30H22N2 B1518211 N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)
N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1’-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine is an organic compound that features a complex structure with biphenyl and carbazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the synthesis of a biphenyl derivative through a Suzuki-Miyaura coupling reaction. This reaction uses a palladium catalyst and boronic acid to couple two aromatic rings.
Introduction of Carbazole Moiety: The next step involves the introduction of the carbazole moiety through a Buchwald-Hartwig amination reaction. This reaction uses a palladium catalyst and an amine to form the desired carbazole derivative.
Final Coupling: The final step involves coupling the biphenyl and carbazole derivatives using a suitable coupling reagent under controlled conditions to form N-[1,1’-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[1,1’-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[1,1’-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of N-[1,1’-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a precursor in the synthesis of more complex molecules.
Carbazole: A tricyclic aromatic compound with nitrogen, used in the synthesis of dyes, pharmaceuticals, and organic semiconductors.
N-phenylcarbazole: A compound similar to N-[1,1’-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine but with a simpler structure.
Uniqueness
N-[1,1’-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine is unique due to its combination of biphenyl and carbazole moieties, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C30H22N2 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
9-phenyl-N-(4-phenylphenyl)carbazol-2-amine |
InChI |
InChI=1S/C30H22N2/c1-3-9-22(10-4-1)23-15-17-24(18-16-23)31-25-19-20-28-27-13-7-8-14-29(27)32(30(28)21-25)26-11-5-2-6-12-26/h1-21,31H |
Clave InChI |
OQULTVCHWKEWSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5N4C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


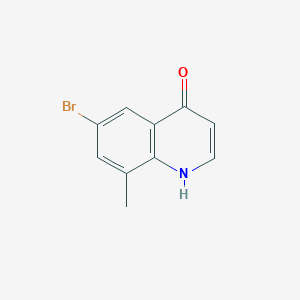
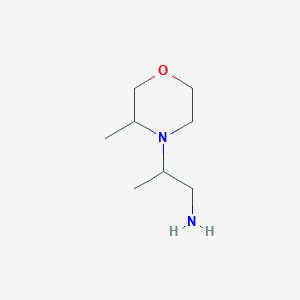
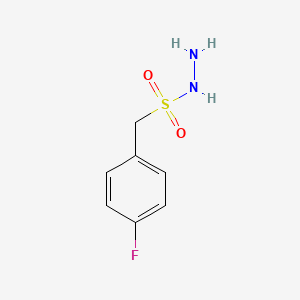
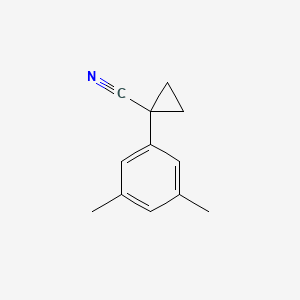
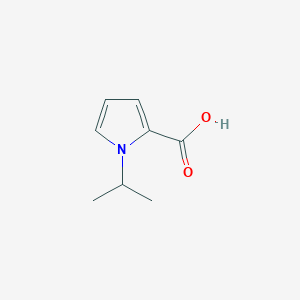
![3-[(Tert-butoxy)methyl]-2-methylaniline](/img/structure/B1518138.png)
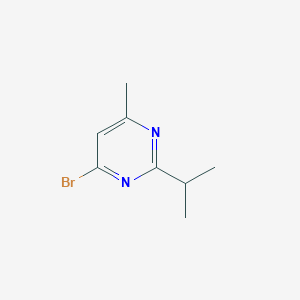


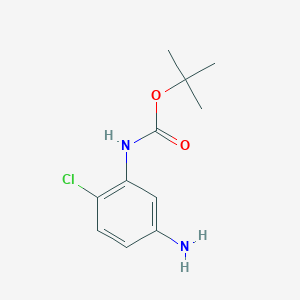


![Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1518149.png)
![1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518151.png)
